molecular formula C17H18N4OS B14625632 Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- CAS No. 55939-25-8

Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)-

Cat. No.: B14625632
CAS No.: 55939-25-8
M. Wt: 326.4 g/mol
InChI Key: ZBJKHKZRHLGTPR-UHFFFAOYSA-N
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Description

Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The benzothiazole moiety and the diethylamino group contribute to its distinct chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-aminobenzothiazole using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-(diethylamino)phenol under alkaline conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; chlorosulfonic acid for sulfonation.

Major Products Formed

    Oxidation: Cleaved products of the azo bond, often resulting in benzothiazole derivatives and phenolic compounds.

    Reduction: Corresponding amines, such as 2-aminobenzothiazole and 5-(diethylamino)phenol.

    Substitution: Nitro or sulfonic acid derivatives of the original compound.

Scientific Research Applications

Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions through complex formation.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through the interaction of the azo group with various molecular targets. The azo group can undergo reduction in biological systems, leading to the release of active amines that interact with cellular components. The benzothiazole moiety is known to bind to specific enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-(2-benzothiazolylazo)-
  • Phenol, 2-(2-benzothiazolylazo)-4-(diethylamino)-
  • Phenol, 2-(2-benzothiazolylazo)-3-(diethylamino)-

Uniqueness

Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- stands out due to the specific positioning of the diethylamino group, which influences its electronic properties and reactivity. This unique structure enhances its binding affinity to certain metal ions and biological targets, making it more effective in analytical and therapeutic applications compared to its analogs.

Properties

CAS No.

55939-25-8

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yldiazenyl)-5-(diethylamino)phenol

InChI

InChI=1S/C17H18N4OS/c1-3-21(4-2)12-9-10-13(15(22)11-12)19-20-17-18-14-7-5-6-8-16(14)23-17/h5-11,22H,3-4H2,1-2H3

InChI Key

ZBJKHKZRHLGTPR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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